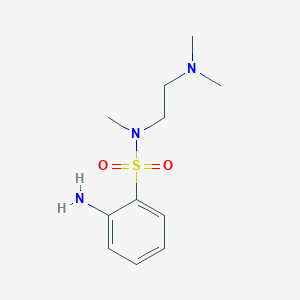
2-amino-N-(2-(dimethylamino)ethyl)-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(2-(dimethylamino)ethyl)-N-methylbenzenesulfonamide is a chemical compound with a complex structure that includes an amino group, a dimethylaminoethyl group, and a methylbenzenesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-(dimethylamino)ethyl)-N-methylbenzenesulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-methylbenzenesulfonamide with 2-(dimethylamino)ethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-(2-(dimethylamino)ethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, alkoxides, and amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Compounds with substituted functional groups
Aplicaciones Científicas De Investigación
2-amino-N-(2-(dimethylamino)ethyl)-N-methylbenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-amino-N-(2-(dimethylamino)ethyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-N-(2-(dimethylamino)ethyl)acetamide
- 2-amino-N-(2-(dimethylamino)ethyl)-2-methylpropanamide
Uniqueness
2-amino-N-(2-(dimethylamino)ethyl)-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H19N3O2S |
|---|---|
Peso molecular |
257.35 g/mol |
Nombre IUPAC |
2-amino-N-[2-(dimethylamino)ethyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H19N3O2S/c1-13(2)8-9-14(3)17(15,16)11-7-5-4-6-10(11)12/h4-7H,8-9,12H2,1-3H3 |
Clave InChI |
TXGUBPZEWFBCOE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN(C)S(=O)(=O)C1=CC=CC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



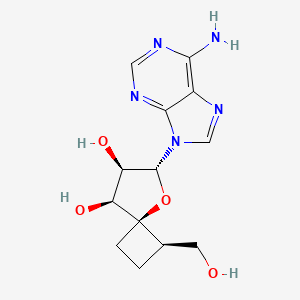
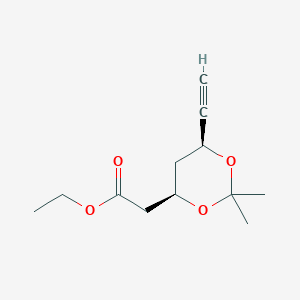
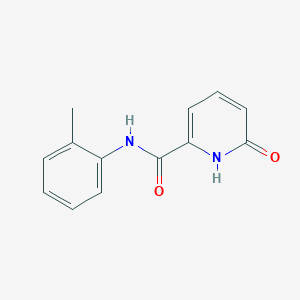
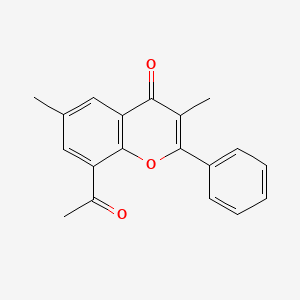
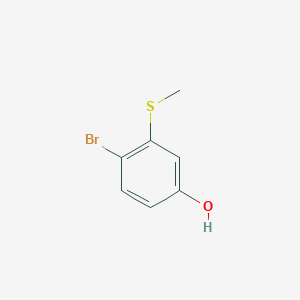
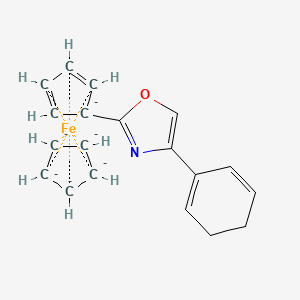
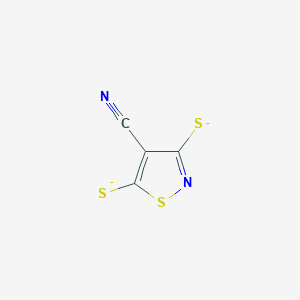
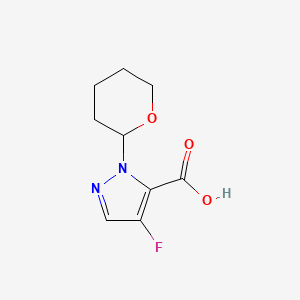
![(E)-4-[2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,8-dioxo-1H-purin-7-yl]but-2-enoic acid](/img/structure/B13908391.png)
![6-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13908399.png)
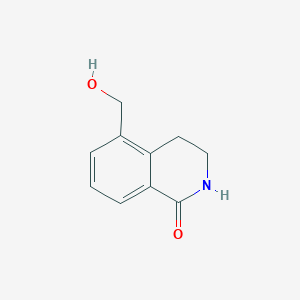

![[(6R,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13908432.png)
